2-(((3-Mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((3-Mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is a compound belonging to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond (>C=N–) formed by the condensation of an aldehyde or ketone with an amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol typically involves the condensation of salicylaldehyde with 3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazole-4-amine in an ethanol solution under reflux conditions . The reaction is carried out by mixing equimolar amounts of the reactants in ethanol and heating the mixture under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(((3-Mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(((3-Mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(((3-Mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol involves its interaction with biological targets through its functional groups. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function. The imine group can interact with nucleophilic sites in enzymes, potentially inhibiting their activity. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-(((3-Mercapto-5-phenyl-4H-1,2,4-triazole-4-yl)imino)methyl)-2-methoxyphenol: Similar structure but with a methoxy group instead of a hydroxyl group.
2-(((3-Mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino)methyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.
Uniqueness
2-(((3-Mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is unique due to its combination of a phenolic hydroxyl group, a thiol group, and an imine group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other Schiff bases, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H14N4O2S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14N4O2S/c21-14-9-5-4-6-12(14)10-17-20-15(18-19-16(20)23)11-22-13-7-2-1-3-8-13/h1-10,21H,11H2,(H,19,23)/b17-10+ |
InChI Key |
DVUZAZCFIWDGMB-LICLKQGHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC=CC=C3O |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC=CC=C3O |
solubility |
26.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.